(E)-2-Cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c26-18-23(25(28)27-15-14-20-8-3-1-4-9-20)16-22-12-7-13-24(17-22)29-19-21-10-5-2-6-11-21/h1-13,16-17H,14-15,19H2,(H,27,28)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVGYLLNORJAB-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H22N2O2, with a molecular weight of 382.463 g/mol. The compound features a cyano group, an amide linkage, and multiple aromatic rings, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the cyano group and the introduction of the phenylethyl moiety. Specific methodologies may vary based on the desired purity and yield, but detailed synthetic pathways are often proprietary or protected under patents .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
- Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are concentration-dependent .
2. Antioxidant Properties
- The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .
3. Neuroprotective Effects
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, administration of the compound resulted in a marked decrease in cell death compared to control groups. The study highlighted the role of this compound in modulating reactive oxygen species (ROS) levels.
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
Key Observations:
- N-Substituents : The phenylethyl group in the target increases hydrophobicity compared to methyl () or trifluoromethylphenyl (), which may influence membrane permeability .
- Melting Points : Higher melting points in benzodioxol derivatives (e.g., 37a at 286–288°C) suggest greater crystallinity due to planar aromatic systems .
Lipophilicity and ADMET Properties
- logP Trends: Dichlorophenyl derivatives (): logP ~5.0 (highly lipophilic). Benzodioxol derivatives (37a): logP ~3.5–4.0 (moderate).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-2-cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide to ensure high yield and purity?
- Methodological Answer :
- Step 1 : Start with substitution reactions under alkaline conditions for introducing the phenylethyl and phenylmethoxy groups. Use catalysts like K₂CO₃ or NaH to enhance reactivity .
- Step 2 : Employ reductive amination or condensation reactions with cyanoacetic acid derivatives, using condensing agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98%) and NMR (e.g., absence of double-bond isomerization signals) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to confirm the (E)-configuration of the propenamide group and spatial arrangement of substituents. ORTEP-3 can visualize thermal ellipsoids .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the cyano group (~110 ppm in ¹³C) and aromatic protons (6.5–8.0 ppm in ¹H) .
- IR : Confirm the presence of C≡N (2240–2260 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
- Elemental analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: 75.2%, H: 5.6%, N: 8.2%) .
Q. How can biological activity be assessed for this compound in preliminary pharmacological studies?
- Methodological Answer :
- In vitro assays :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Use fluorescence-based assays to evaluate interactions with kinases (e.g., Bcr-Abl) or proteasomes .
- Statistical validation : Apply ANOVA for dose-response data and report p-values <0.05 .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic observations for this compound?
- Methodological Answer :
- Scenario : Discrepancies in bond lengths or torsion angles between X-ray data (e.g., β-angle = 94.87° ) and DFT-optimized structures.
- Approach :
Re-refine crystallographic data using SHELXL with higher-resolution datasets .
Compare experimental NMR chemical shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*).
Validate dynamic effects (e.g., solvent-induced conformational changes) via MD simulations .
Q. What strategies can be used to design derivatives of this compound for improved target selectivity?
- Methodological Answer :
- SAR analysis : Replace the phenylmethoxy group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate binding affinity .
- Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., STAT3 or Bcr-Abl) .
- Synthetic validation : Synthesize analogs via Suzuki coupling or Ullmann reactions and test in dose-response assays .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?
- Methodological Answer :
- Graph set analysis : Use Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .
- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., 25% of total interactions) and π-π stacking using CrystalExplorer .
- Thermal stability : Perform DSC (differential scanning calorimetry) to correlate melting points (e.g., ~200°C) with packing efficiency .
Q. What experimental protocols mitigate instability issues (e.g., hydrolysis) during in vitro assays?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (77 mg/mL solubility) and dilute in PBS (pH 7.4) to minimize hydrolysis .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or protease inhibitors in cell culture media .
- Storage : Store at -20°C under nitrogen to prevent oxidation .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?
- Methodological Answer :
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes and measure half-life via LC-MS .
- Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial resistance .
- In vivo : Administer orally (10 mg/kg) to rodent models and quantify plasma concentrations using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
